molecular formula C25H20N6O9 B10903852 N'',N'''-bis{(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}carbonohydrazide

N'',N'''-bis{(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}carbonohydrazide

Cat. No.: B10903852
M. Wt: 548.5 g/mol
InChI Key: RMBYRIJEQBYBEZ-BMNRKXRESA-N
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Description

N’‘,N’‘’-BIS{(E)-1-[5-(4-METHOXY-3-NITROPHENYL)-2-FURYL]METHYLIDENE}CARBONIC DIHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-BIS{(E)-1-[5-(4-METHOXY-3-NITROPHENYL)-2-FURYL]METHYLIDENE}CARBONIC DIHYDRAZIDE typically involves the condensation of carbonic dihydrazide with aldehydes or ketones under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’‘,N’‘’-BIS{(E)-1-[5-(4-METHOXY-3-NITROPHENYL)-2-FURYL]METHYLIDENE}CARBONIC DIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

N’‘,N’‘’-BIS{(E)-1-[5-(4-METHOXY-3-NITROPHENYL)-2-FURYL]METHYLIDENE}CARBONIC DIHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’‘,N’‘’-BIS{(E)-1-[5-(4-METHOXY-3-NITROPHENYL)-2-FURYL]METHYLIDENE}CARBONIC DIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbonic dihydrazide derivatives and compounds with similar functional groups, such as:

  • Carbonic dihydrazide, bis ( (2-hydroxyphenyl)methylene)-
  • 4′-Methoxy-3′-nitroacetanilide
  • 4-Methoxy-3-nitrophenylboronic acid

Uniqueness

N’‘,N’‘’-BIS{(E)-1-[5-(4-METHOXY-3-NITROPHENYL)-2-FURYL]METHYLIDENE}CARBONIC DIHYDRAZIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H20N6O9

Molecular Weight

548.5 g/mol

IUPAC Name

1,3-bis[(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylideneamino]urea

InChI

InChI=1S/C25H20N6O9/c1-37-23-7-3-15(11-19(23)30(33)34)21-9-5-17(39-21)13-26-28-25(32)29-27-14-18-6-10-22(40-18)16-4-8-24(38-2)20(12-16)31(35)36/h3-14H,1-2H3,(H2,28,29,32)/b26-13+,27-14+

InChI Key

RMBYRIJEQBYBEZ-BMNRKXRESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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